molecular formula C12H7N9O12 B178955 N-(3-Amino-2,4,6-trinitrophenyl)-2,4,6-trinitro-1,3-benzenediamine CAS No. 140233-87-0

N-(3-Amino-2,4,6-trinitrophenyl)-2,4,6-trinitro-1,3-benzenediamine

Cat. No. B178955
CAS RN: 140233-87-0
M. Wt: 469.24 g/mol
InChI Key: MOSXIFULAPKLGE-UHFFFAOYSA-N
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Description

“N-(3-Amino-2,4,6-trinitrophenyl)-2,4,6-trinitro-1,3-benzenediamine” is a complex organic compound that contains multiple nitro groups (-NO2) and amino groups (-NH2) attached to benzene rings. The presence of these groups suggests that the compound could have interesting chemical properties, including the potential to participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of two benzene rings each substituted with nitro and amino groups. The exact structure would depend on the positions of these substituents on the rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, thanks to the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups. These might include further nitration or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the nitro and amino groups. For example, the nitro groups are likely to make the compound relatively dense and possibly explosive. The amino groups could allow it to participate in hydrogen bonding .

Mechanism of Action

Without specific context, it’s hard to say what the “mechanism of action” of this compound would be. In a biological context, mechanism of action usually refers to how a drug interacts with its target in the body .

Safety and Hazards

Handling this compound would likely require caution due to the presence of the nitro groups, which could make it explosive. It’s also likely that the compound is not very stable, given the combination of electron-donating and electron-withdrawing groups .

Future Directions

Potential future research directions could include studying the compound’s reactivity, stability, and possible uses. For example, it might be interesting to explore whether the compound has any useful properties due to its combination of nitro and amino groups .

properties

IUPAC Name

3-N-(3-amino-2,4,6-trinitrophenyl)-2,4,6-trinitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N9O12/c13-7-3(16(22)23)1-5(18(26)27)9(11(7)20(30)31)15-10-6(19(28)29)2-4(17(24)25)8(14)12(10)21(32)33/h1-2,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSXIFULAPKLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C(=C2[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2,4,6-trinitrophenyl)-2,4,6-trinitro-1,3-benzenediamine

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